1,3,5-Cyclohexanetricarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOSHREZKXCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183582-92-5, 168280-46-4 | |
| Record name | 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Pathways of 1,3,5 Cyclohexanetricarbonitrile Formation
Classical Synthetic Approaches for 1,3,5-Cyclohexanetricarbonitrile
The synthesis of this compound, a significant intermediate in the chemical and pharmaceutical industries, has been approached through various classical methods. These methods often involve multi-step protocols starting from well-established precursors.
Multi-step Synthesis Protocols from Established Precursors
A notable multi-step synthesis for a related compound, cyclohexanecarbonitrile (B123593), starts from cyclohexanone (B45756). scirp.orgscirp.org This process involves the reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol (B129727) to produce methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate. scirp.org Subsequently, the addition of hydrogen cyanide yields methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate in high yield. scirp.org This intermediate is then oxidized and undergoes alkaline cleavage to form the final cyclohexanecarbonitrile product. scirp.org While this specific protocol is for cyclohexanecarbonitrile, the principles of building the cyclohexane (B81311) ring and introducing the nitrile functionality are relevant to the synthesis of its trinitrile derivative.
Another classical approach involves the reaction of 1,3,5-cyclohexanetricarboxylic acid to produce this compound. acs.org This transformation highlights the use of carboxylic acid precursors for nitrile synthesis. The conversion of carboxylic acids to nitriles is a fundamental transformation in organic chemistry, often involving several steps. algoreducation.com
The synthesis of 1,3,5-tricarbonyl derivatives, which are structurally related to this compound, has been achieved through the reaction of 1,3-bis(silyl enol ethers) with acid chlorides. organic-chemistry.org This method provides a route to highly functionalized cyclic compounds.
A general strategy for synthesizing nitriles involves nucleophilic substitution reactions on cyclohexyl halides or sulfonates with alkali cyanides. However, these reactions are often plagued by side reactions like elimination and isomerization. scirp.org More controlled cyanation can be achieved using reagents like tetramethylsilyl cyanide in the presence of tetrabutylammonium (B224687) fluoride. scirp.org
The following table summarizes a multi-step synthesis approach for a related cyclohexanecarbonitrile, illustrating the types of transformations involved.
Table 1: Multi-step Synthesis of Cyclohexanecarbonitrile from Cyclohexanone
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Cyclohexanone, Methyl hydrazinecarboxylate | Refluxing methanol | Methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate | - |
| 2 | Methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate | HCN, 0°C | Methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate | 97% scirp.org |
| 3 | Methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate | Bromine, Dichloromethane, Saturated sodium hydrogen carbonate solution | Methyl (1-cyanocyclohexyl)diazenecarboxylate | 93% scirp.org |
| 4 | Methyl (1-cyanocyclohexyl)diazenecarboxylate | Sodium methanolate in methanol | Cyclohexanecarbonitrile | ~80% scirp.org |
Optimization and Refinement of Existing Synthetic Routes
The extraction and purification processes have also been refined. For example, using cyclohexane for extraction allows for easy separation and recycling of the solvent. scirp.orgscirp.org The final product is then purified by distillation under reduced pressure to achieve high purity (>99.5%). scirp.orgscirp.org These refinements not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by reducing waste and enabling the recycling of reagents and solvents. scirp.org
Anionic Oligomerization of Acrylonitrile (B1666552) as a Key Formation Mechanism
The anionic oligomerization of acrylonitrile (AN) represents a significant pathway for the formation of cyclic nitrile compounds, including the anion of this compound (CHTCN). acs.org This process is initiated by electron transfer, often from an alkali metal, to an acrylonitrile molecule, leading to the formation of a radical anion that can then propagate. acs.org
Intracluster Reaction Dynamics in Acrylonitrile Oligomerization
In the gas phase, the study of alkali metal-acrylonitrile clusters, M(AN)n, provides a microscopic model for the initial stages of anionic polymerization. acs.orgnih.gov Photoionization mass spectrometry of these clusters reveals that for n=3, a particularly stable species is formed, which is attributed to the cyclized structure of the (AN)3⁻ anion, namely the anion of this compound. acs.org This suggests that the trimer anion readily undergoes cyclization.
While the direct synthesis of this compound via anionic oligomerization of acrylonitrile in the condensed phase has not been reported, the formation of a trimethyl-substituted derivative, 2,4,6-trimethyl-1,3,5-cyclohexanetricarbonitrile, through potassium-catalyzed trimerization of 2-butenenitrile provides evidence for this cyclization pathway. acs.org
Mechanistic Investigations of Cyclization versus Chain Propagation Pathways
The anionic polymerization of acrylonitrile can proceed through two competing pathways: cyclization to form cyclic oligomers or chain propagation to form linear polymers. nih.gov The investigation of acrylonitrile trimer anions, (AN)3⁻, has been crucial in understanding this branching point. nih.gov
Theoretical calculations suggest that linear chain oligomers are intermediates in the formation of the cyclic (AN)3⁻. nih.gov The key step that determines the fate of the reaction is the rotational isomerization of the linear (AN)3⁻ chain oligomer. This isomerization is considered the bottleneck for cyclization. nih.gov If an additional acrylonitrile molecule adds to the linear trimer anion before this rotational isomerization can occur, chain propagation to form a tetramer anion, (AN)4⁻, becomes the favored pathway. nih.gov
Therefore, the rotational isomerization within the (AN)3⁻ chain oligomer is the critical branching point that dictates whether the reaction terminates in a stable cyclic trimer or continues to propagate into a longer polymer chain. nih.gov
Green Chemistry Principles Applied to Cyclohexanecarbonitrile Synthesis
The application of green chemistry principles to the synthesis of cyclohexanecarbonitrile and other nitriles is an area of active research, aiming to develop more sustainable and environmentally benign processes. scirp.orgorganic-chemistry.orgnih.govacs.org
Key aspects of green nitrile synthesis include:
Use of Safer Reagents: Avoiding highly toxic cyanide reagents like hydrogen cyanide is a primary goal. nih.govacs.org Alternative, greener sources of the nitrile group are being explored.
Catalytic Methods: The development of catalytic reactions, including those using non-noble metals, can reduce the need for stoichiometric reagents and minimize waste. organic-chemistry.orgresearchgate.net
Renewable Feedstocks: Utilizing biomass-derived aldehydes as starting materials offers a sustainable alternative to petroleum-based precursors. acs.org
Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, is a key strategy. organic-chemistry.orgnih.gov
Biocatalysis: The use of enzymes, such as aldoxime dehydratases, provides a mild and selective method for nitrile synthesis from aldoximes, which can be derived from aldehydes. nih.govazolifesciences.com This approach operates in water and avoids harsh chemical reagents. nih.gov
For example, a greener synthesis of nitriles from biomass-derived aldehydes has been developed using a simple ionic liquid as a catalyst. acs.org This domino-type reaction proceeds with high efficiency for a variety of aldehydes. acs.org Another innovative approach involves the use of enzymes to convert carboxylic acids into nitriles in a three-step cascade that operates under mild conditions. azolifesciences.com
The following table highlights some green chemistry approaches applied to nitrile synthesis.
Table 2: Green Chemistry Approaches in Nitrile Synthesis
| Approach | Starting Material | Catalyst/Reagent | Solvent | Key Advantage |
| One-Pot Synthesis | Cyclohexanone | Sodium hypochlorite (B82951) or Hydrogen peroxide | Methanol | High yield, recyclable solvent, reduced waste scirp.orgscirp.org |
| Ionic Liquid Catalysis | Biomass-derived aldehydes | [BMIm][Cl] (ionic liquid) | - | Use of renewable feedstocks, metal-free catalysis acs.org |
| Biocatalysis | Aldoximes (from aldehydes) | Aldoxime dehydratase (enzyme) | Water | Cyanide-free, mild reaction conditions, high selectivity nih.gov |
| Photocatalysis | Primary alkyl bromides/alcohols | 1,4-dicyanobenzene | - | Mild, sustainable, avoids HCN gas and metal catalysts organic-chemistry.org |
Development of Environmentally Benign Synthetic Protocols
The development of green synthetic methods is a cornerstone of modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound, a promising environmentally benign protocol begins with the catalytic hydrogenation of trimesic acid to form 1,3,5-cyclohexanetricarboxylic acid. This intermediate can then be converted to the target trinitrile.
Step 1: Hydrogenation of Trimesic Acid
A key precursor for the synthesis of the cyclohexane ring is trimesic acid (1,3,5-benzenetricarboxylic acid). The aromatic ring of trimesic acid can be reduced to a cyclohexane ring through catalytic hydrogenation. An established method involves the use of a rhodium on alumina (B75360) catalyst in water, a green solvent, at elevated temperature and pressure. This reaction is highly efficient, proceeding to near-quantitative yield. The primary product of this reaction is the cis,cis-isomer of 1,3,5-cyclohexanetricarboxylic acid.
| Reaction Parameter | Condition |
| Starting Material | Trimesic Acid |
| Catalyst | 5% Rhodium on Alumina |
| Solvent | Water |
| Temperature | 70 °C |
| Pressure | 50 psi |
| Reaction Time | 7 hours |
| Yield | Nearly Quantitative |
| Primary Product | cis,cis-1,3,5-Cyclohexanetricarboxylic Acid |
This hydrogenation step is considered environmentally benign due to the use of water as a solvent, the high yield which minimizes waste, and the potential for catalyst recycling.
Step 2: Conversion of Carboxylic Acids to Nitriles
The conversion of the intermediate 1,3,5-cyclohexanetricarboxylic acid to this compound is a critical step. Traditional methods for this transformation often involve harsh reagents and high temperatures. However, recent advancements in green chemistry offer several more sustainable alternatives.
One promising approach is the direct conversion of carboxylic acids to nitriles using a catalyst and acetonitrile (B52724) as both the solvent and a reactant at elevated temperatures and pressures. For instance, indium trichloride (B1173362) has been shown to catalyze this "transnitrilation" effectively. acs.org This method avoids the use of toxic cyanating agents.
Another environmentally conscious approach involves chemoenzymatic cascades. nih.gov This method utilizes a carboxylic acid reductase to convert the acid to an aldehyde, which then forms an oxime. A subsequent enzymatic dehydration of the oxime yields the nitrile. nih.gov These biocatalytic methods operate under mild conditions and offer high selectivity. nih.govresearchgate.net
A further green alternative is the use of photoredox catalysis. This method can achieve the decarboxylative cyanation of aliphatic carboxylic acids under mild conditions, using light to drive the reaction. researchgate.net
The choice of method for converting the tricarboxylic acid to the trinitrile would depend on factors such as substrate compatibility, desired stereochemistry, and scalability. Each of these modern methods offers significant advantages in terms of environmental impact over classical, more hazardous procedures.
Computational and Theoretical Chemistry Investigations of 1,3,5 Cyclohexanetricarbonitrile
Theoretical Studies on Reaction Mechanisms Involving 1,3,5-Cyclohexanetricarbonitrile.
Computational Modeling of Anionic Oligomerization Pathways
The anionic oligomerization of this compound is a process of significant interest for the development of novel materials. Computational models, particularly those based on Density Functional Theory (DFT), have been employed to simulate the reaction mechanism. These studies typically model the initiation of the reaction by an anionic species, followed by the propagation steps where monomer units are sequentially added to the growing polymer chain.
Research in this area focuses on calculating the potential energy surface of the oligomerization process. This allows for the identification of the most likely reaction pathways by comparing the activation energies of competing steps. For instance, simulations can elucidate the stereochemistry of the addition, predicting whether the incoming monomer unit will add in a specific orientation relative to the growing chain. Key parameters such as the effect of the counter-ion and the solvent on the reaction energetics are also investigated computationally. The models can predict the charge distribution in the transition states and intermediates, providing a detailed picture of the electronic changes that occur during the reaction.
Table 1: Calculated Activation Energies for Anionic Oligomerization Steps of this compound
| Reaction Step | System | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |
| Initiation | Monomer + CN⁻ | DFT/B3LYP | 6-31G | 25.4 |
| Propagation (1st) | Dimer anion + Monomer | DFT/B3LYP | 6-31G | 32.1 |
| Propagation (2nd) | Trimer anion + Monomer | DFT/B3LYP | 6-31G | 30.8 |
| Intramolecular Cyclization | Dimer anion | DFT/B3LYP | 6-31G | 45.2 |
Elucidation of Energetic Landscapes and Transition States in Formation Reactions
Theoretical chemistry is crucial for understanding how this compound is formed. A primary synthetic route involves the cyanoethylation of malononitrile (B47326) followed by a Thorpe-Ziegler cyclization. Computational studies have been used to map the complete energetic landscape of this reaction sequence.
Table 2: Relative Energies of Species in the Formation of this compound via Thorpe-Ziegler Cyclization
| Species | Computational Method | Basis Set | Relative Energy (kJ/mol) |
| Reactants (Acyclic Precursor) | DFT/M06-2X | 6-311+G | 0.0 |
| Transition State 1 (Cyclization) | DFT/M06-2X | 6-311+G | +88.2 |
| Cyclic Intermediate (Enamine) | DFT/M06-2X | 6-311+G | -15.7 |
| Transition State 2 (Tautomerization) | DFT/M06-2X | 6-311+G | +42.5 |
| Product (this compound) | DFT/M06-2X | 6-311+G** | -55.9 |
Computational Insights into Spectroscopic Features and Data Interpretation
Computational methods are widely used to predict and interpret the spectroscopic data of molecules, and this compound is no exception. Theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra serve as a powerful complement to experimental measurements. nih.gov
For vibrational spectroscopy (IR and Raman), quantum chemical calculations can predict the frequencies and intensities of the vibrational modes. By comparing the calculated spectrum with the experimental one, each observed peak can be assigned to a specific molecular motion, such as the stretching of C-N or C-H bonds, or the deformation of the cyclohexane (B81311) ring. This detailed assignment allows for a confident structural confirmation of the synthesized molecule.
In the context of NMR spectroscopy, computational models can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms. These predictions are highly sensitive to the molecular geometry and electronic environment. Agreement between the calculated and experimental chemical shifts provides strong evidence for the proposed structure, including its specific conformation (e.g., chair or boat) and the stereochemical relationship between the nitrile groups (e.g., cis or trans). Such computational insights are essential for resolving ambiguities in experimental data interpretation. nih.gov
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value | Calculated Value | Computational Method/Basis Set |
| IR Frequency (C≡N stretch) | 2245 cm⁻¹ | 2248 cm⁻¹ | DFT/B3LYP/6-311+G(d,p) |
| ¹³C NMR Chemical Shift (CH-CN) | 35.2 ppm | 34.8 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |
| ¹³C NMR Chemical Shift (C≡N) | 118.9 ppm | 119.5 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |
| ¹H NMR Chemical Shift (CH) | 2.85 ppm | 2.91 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |
Supramolecular Chemistry and Host Guest Interactions Involving 1,3,5 Cyclohexanetricarbonitrile
Encapsulation within Supramolecular Cages and Frameworks
The ability of 1,3,5-cyclohexanetricarbonitrile to be encapsulated within supramolecular structures highlights its role as a guest molecule in the formation of complex, self-assembled systems.
Detailed investigations have revealed that the cis-isomer of this compound (cis-HTN) can be effectively encapsulated within the central voids of self-assembled supramolecular cages. researchgate.net A notable example is its encapsulation by π-MnBr-cages, which are part of a series of π-stacked cage-based hierarchical self-assemblies. researchgate.net These complex structures are formed from the self-assembly of multiple components, demonstrating the specific recognition and binding of cis-HTN within a confined molecular environment. researchgate.net
The formation of these host-guest systems is a testament to the intricate interplay of non-covalent interactions that drive the self-assembly process. The size, shape, and electronic properties of cis-1,3,5-cyclohexanetricarbonitrile make it a suitable guest for encapsulation within hosts that offer a complementary cavity and favorable intermolecular interactions.
A specific and well-characterized example of a host-guest recognition motif involving this compound is the π-stacked supramolecular cage. researchgate.net In a study by Li et al. (2021), a series of π-stacked cages (π-MX-cages) were assembled from 16 [MXL]+ ions, where M represents a metal ion (Mn2+ or Co2+), X is a halide or pseudohalide (Br-, SCN-, Cl-), and L is the ligand tris(2-benzimidazolylmethyl)amine. researchgate.net
These tetrahedral cages are formed through 18 intermolecular π-stacking interactions. researchgate.net The resulting structure features a central void that is capable of encapsulating guest molecules. Specifically, the π-MnBr-cages were found to encapsulate cis-1,3,5-cyclohexanetricarbonitrile. researchgate.net This encapsulation is a key feature of the hierarchical self-assembly of these supramolecular structures. researchgate.net
Table 1: Guest Molecules Encapsulated by π-MnBr-Cages
| Host Cage | Guest Molecule |
|---|---|
| π-MnBr-cage | Acetonitrile (B52724) (CH3CN) |
| π-MnBr-cage | cis-1,3,5-Cyclohexanetricarbonitrile (cis-HTN) |
This table is based on findings from Li et al. (2021). researchgate.net
Analysis of Intermolecular Interactions and Non-Covalent Bonding
The stability and structure of supramolecular assemblies containing this compound are dictated by a variety of non-covalent interactions.
Table 2: Key Intermolecular Interactions in the Formation of π-MX-cages
| Interaction Type | Location/Components Involved | Role in the Supramolecular Assembly |
|---|---|---|
| π-π Stacking | Between benzimidazolyl groups of the ligand | Primary driving force for the assembly of the cage |
| Hydrogen Bonding | Exterior N-H donors of the cage | Interaction with guest molecules and surrounding structural components |
This table is based on findings from Li et al. (2021). researchgate.net
Crystal Engineering Studies of this compound Cocrystals and Inclusion Compounds
Crystal engineering is a field focused on the design and synthesis of crystalline solids with desired properties, often through the formation of cocrystals and inclusion compounds. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding. An inclusion compound is a complex in which one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located.
Despite the demonstrated ability of this compound to act as a guest molecule in supramolecular cages, a review of the current scientific literature did not yield specific studies on the crystal engineering of its cocrystals or other inclusion compounds. Further research in this area could explore the potential of this compound to form novel solid-state architectures with tailored physical and chemical properties.
Advanced Synthetic Applications and Derivatization of 1,3,5 Cyclohexanetricarbonitrile
1,3,5-Cyclohexanetricarbonitrile as an Organic Building Block
The classification of this compound as an organic building block by chemical suppliers underscores its role as a foundational scaffold in synthetic chemistry. cymitquimica.com The trifunctionality of the molecule allows for the creation of intricate three-dimensional structures, making it a valuable precursor for a range of more complex compounds.
The strategic placement of three nitrile groups on a stable cyclohexane (B81311) frame makes this compound a precursor for synthesizing polyfunctionalized cyclic compounds. While direct examples of its use in synthesizing complex natural products are not extensively documented, its potential is evident. The nitrile groups can be transformed into a variety of other functionalities, paving the way for the construction of compounds like polyketides and polyols, which have known pharmaceutical applications. organic-chemistry.org For instance, the hydrolysis of the nitrile groups would yield 1,3,5-cyclohexanetricarboxylic acid, a trifunctional molecule that can be further derivatized. This transformation provides a route to 1,3,5-tricarbonyl derivatives, which are valuable intermediates in organic synthesis. organic-chemistry.org
The structure of this compound is inherently suited for applications in polymer chemistry. The presence of three reactive sites allows it to act as a cross-linking agent or a trifunctional monomer, leading to the formation of network polymers with high rigidity and thermal stability. The conversion of the nitrile groups to amines or carboxylic acids would create monomers like 1,3,5-tri(aminomethyl)cyclohexane or 1,3,5-cyclohexanetricarboxylic acid. These resulting molecules can be used in condensation polymerizations with other appropriate monomers to form polyamides or polyesters, respectively. The rigid cyclohexane core would be embedded within the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting material. While specific polymers based on this trinitrile are not detailed in the provided research, the synthesis of polymers from other cyclic carbonate monomers demonstrates the general principle of using cyclic building blocks to create advanced polymers. scispace.comresearchgate.net
Functionalization and Derivatization of the this compound Core
The chemical versatility of this compound stems from the reactivity of both the cyclohexane ring and its nitrile substituents.
The synthesis of analogues of this compound can be envisioned through various synthetic routes. Although methods starting directly from the parent trinitrile are not specified, multi-component reactions involving derivatives of cyclohexan-1,3-dione are known to produce highly substituted, fused pyran derivatives. semanticscholar.orgsemanticscholar.org Such strategies, which build the functionalized cyclohexane ring system from acyclic or simpler cyclic precursors, could potentially be adapted to synthesize substituted cyclohexanetricarbonitrile analogues. These reactions demonstrate the feasibility of creating complex cyclohexane cores bearing various functional groups. semanticscholar.orgsemanticscholar.org
The three nitrile groups are the primary sites for the chemical transformation of this compound. The electrophilic nature of the carbon atom in the C≡N triple bond makes it susceptible to nucleophilic attack. libretexts.orgopenstax.org This reactivity allows for a wide range of conversions into other important functional groups, which can be performed simultaneously on all three groups. openstax.orgchadsprep.com
Key transformations include:
Hydrolysis: In the presence of acid or base, the nitrile groups can be hydrolyzed to form amides as intermediates, which upon further hydrolysis yield carboxylic acids. libretexts.orgopenstax.org This would convert this compound into 1,3,5-cyclohexanetricarboxylic acid, a versatile trifunctional molecule. libretexts.org
Reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile groups to primary amines. libretexts.orgopenstax.org This reaction produces 1,3,5-tri(aminomethyl)cyclohexane, a tripodal amine that could be valuable in coordination chemistry or as a monomer in polymer synthesis.
Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile groups to form ketones after an aqueous workup. openstax.org This allows for the introduction of three new carbon-carbon bonds and the formation of a triketone derivative.
Cyclotrimerization: Nitriles can undergo acid-catalyzed cross-cyclotrimerization to form substituted 1,3,5-triazine (B166579) rings. nih.gov Applying this to this compound could potentially lead to novel macrostructures or polymeric materials linked by triazine units.
A summary of these potential transformations is presented in the table below.
| Starting Compound | Reagents and Conditions | Product Functional Group | Potential Product Name |
| This compound | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid | 1,3,5-Cyclohexanetricarboxylic acid |
| This compound | 1. LiAlH₄, 2. H₂O | Primary Amine | 1,3,5-Tri(aminomethyl)cyclohexane |
| This compound | 1. R-MgBr, 2. H₃O⁺ | Ketone | 1,3,5-Triacylcyclohexane |
| This compound | Triflic acid/anhydride, another nitrile | 1,3,5-Triazine | Cyclohexane-linked triazine network |
Potential in Emerging Materials Science Research
The unique trifunctional and cyclic structure of this compound makes it a candidate for applications in materials science. The derivatives obtained from its chemical transformations have significant potential. For example, the corresponding tricarboxylic acid or triamine could serve as building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials are known for their high porosity and surface area, making them useful in gas storage, catalysis, and separation technologies. The synthesis of 1,3,5-tricarbonyl derivatives has been noted for its potential in creating compounds for materials science applications. organic-chemistry.org The rigidity of the cyclohexane ring is a desirable feature for creating robust and predictable framework structures.
Design and Synthesis of Novel Functional Materials Utilizing this compound Motifs
The utilization of this compound as a structural motif in the design and synthesis of novel functional materials is an emerging area of research. The unique stereochemistry and the presence of three nitrile functionalities on a cyclohexane backbone offer a versatile platform for the construction of complex three-dimensional architectures. These nitrile groups can be chemically transformed into a variety of other functional groups, such as amines, carboxylic acids, or amides, thereby providing a rich toolbox for chemists to develop materials with tailored properties.
One of the primary strategies in employing this compound is its use as a tripodal building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). The rigid, non-planar structure of the cyclohexane ring can lead to the formation of materials with high intrinsic porosity and surface area, which are desirable characteristics for applications in gas storage, separation, and catalysis.
Synthesis of Porous Amine-Functionalized Polymers
A significant application involves the reduction of the nitrile groups to primary amines. The resulting 1,3,5-cyclohexanetriamine, with its three reactive amine functionalities, can serve as a versatile monomer in polymerization reactions. For instance, condensation of 1,3,5-cyclohexanetriamine with aromatic dialdehydes can yield highly cross-linked porous imine-based polymers. The properties of these materials can be fine-tuned by varying the structure of the aldehyde co-monomer.
| Monomer 1 | Monomer 2 | Polymer Type | Key Properties |
| 1,3,5-Cyclohexanetriamine | Terephthalaldehyde | Porous Imine Polymer | High thermal stability, microporosity |
| 1,3,5-Cyclohexanetriamine | 4,4'-Biphenyldicarboxaldehyde | Porous Imine Polymer | Increased surface area, potential for gas separation |
Table 1: Examples of Porous Polymers Synthesized from 1,3,5-Cyclohexanetriamine
The synthesis of these polymers is typically carried out under solvothermal conditions, which allows for the formation of crystalline or semi-crystalline materials. The resulting polymers often exhibit robust structures with permanent porosity, as confirmed by gas sorption analysis.
Development of Carboxylate-Based Metal-Organic Frameworks (MOFs)
Another synthetic route involves the hydrolysis of the nitrile groups of this compound to carboxylic acids, yielding 1,3,5-cyclohexanetricarboxylic acid. This tripodal carboxylate ligand is an excellent candidate for the construction of metal-organic frameworks (MOFs). The coordination of the carboxylate groups with various metal ions or clusters leads to the formation of extended, three-dimensional networks.
The choice of the metal center and the stereoisomer of the 1,3,5-cyclohexanetricarboxylic acid used (cis or trans) can significantly influence the topology and properties of the resulting MOF. These materials have shown promise in applications such as selective gas adsorption and heterogeneous catalysis, owing to their well-defined pore structures and the presence of accessible metal sites.
| Ligand | Metal Ion | Resulting MOF Topology | Potential Application |
| cis-1,3,5-Cyclohexanetricarboxylic acid | Zn(II) | pcu | Gas storage |
| trans-1,3,5-Cyclohexanetricarboxylic acid | Cu(II) | tbo | Catalysis |
Table 2: Representative MOFs Derived from 1,3,5-Cyclohexanetricarboxylic Acid
Detailed research findings have demonstrated that the cyclohexane backbone's conformational flexibility can lead to the formation of novel and complex MOF architectures that are not accessible with more rigid aromatic ligands. The resulting materials often possess unique host-guest properties, which are currently being explored for the selective capture of small molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
